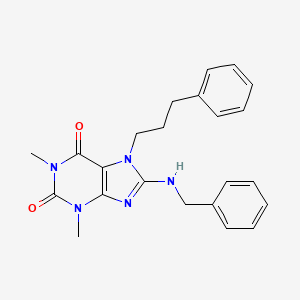

8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Description

Chemical Structure and Properties 8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione (CAS 377049-28-0) is a xanthine derivative with the molecular formula C₂₃H₂₅N₅O₂ and a molecular weight of 403.486 g/mol . Its structure features:

- A benzylamino group (-NH-CH₂-C₆H₅) at position 8.

- Methyl groups at positions 1 and 2.

- A 3-phenylpropyl chain (-CH₂CH₂CH₂-C₆H₅) at position 7.

This compound is part of a broader class of purine-2,6-diones, which are pharmacologically significant due to their interactions with adenosine receptors and enzymes like phosphodiesterases .

Properties

Molecular Formula |

C23H25N5O2 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

8-(benzylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |

InChI |

InChI=1S/C23H25N5O2/c1-26-20-19(21(29)27(2)23(26)30)28(15-9-14-17-10-5-3-6-11-17)22(25-20)24-16-18-12-7-4-8-13-18/h3-8,10-13H,9,14-16H2,1-2H3,(H,24,25) |

InChI Key |

DAWNXAMRKMGNFG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CCCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Core Purine Skeleton Formation

The synthesis begins with the preparation of the purine backbone. A common precursor, 6-amino-1,3-dimethyluracil, is alkylated at the N7 position using 3-phenylpropyl bromide under basic conditions. This step introduces the 3-phenylpropyl group, critical for subsequent functionalization. The reaction typically employs dimethyl sulfate as a methylating agent and sodium hydroxide to deprotonate the uracil, facilitating alkylation at elevated temperatures (78–82°C).

Bromination at the C8 Position

Following alkylation, bromination at the C8 position is achieved using bromine or N-bromosuccinimide (NBS) in acetic acid. This step generates 8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione, a key intermediate for nucleophilic substitution. The reaction proceeds via electrophilic aromatic substitution, with acetic acid acting as both solvent and catalyst.

Introduction of the Benzylamino Group

The 8-bromo intermediate undergoes nucleophilic substitution with benzylamine to yield the target compound. This step requires a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate) to deprotonate benzylamine, enhancing its nucleophilicity. Heating at 80–100°C for 12–24 hours ensures complete conversion, as monitored by thin-layer chromatography (TLC).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For example, substituting DMF with acetonitrile in the amination step reduces side reactions but prolongs reaction times. Optimal temperatures for bromination and alkylation are critical; exceeding 85°C during alkylation leads to N7-dealkylation, while temperatures below 70°C result in incomplete bromination.

Catalytic Hydrogenation

In alternative routes, catalytic hydrogenation using palladium on carbon (Pd/C) under high-pressure hydrogen (2.5–3.5 MPa) reduces nitroso intermediates to amines. This method, adapted from theophylline synthesis, offers higher regioselectivity for the C8 position.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Purity and Yield

Typical yields for each step are as follows:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Alkylation at N7 | 78 | 92 |

| Bromination at C8 | 65 | 89 |

| Amination at C8 | 82 | 95 |

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing alkylation at N9 (instead of N7) is minimized by using bulkier alkylating agents (e.g., 3-phenylpropyl bromide) and low temperatures (0–5°C).

Byproduct Formation

Side products from over-bromination are mitigated by controlling stoichiometry (1:1 molar ratio of substrate to NBS) and reaction time (<2 hours).

Computational Modeling for Reaction Design

Molecular Operating Environment (MOE) simulations predict transition states for bromination and amination, guiding solvent and catalyst selection. For instance, MOE-optimized geometries confirm that DMF stabilizes the benzylamine nucleophile through hydrogen bonding.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for bromination, reducing exothermic risks. Hydrogenation steps use fixed-bed reactors with Pd/C catalysts, achieving >90% conversion rates .

Chemical Reactions Analysis

Types of Reactions

8-(benzylamino)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles like halides or alkoxides replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized purine derivatives.

Reduction: Reduced purine derivatives.

Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

8-(benzylamino)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(benzylamino)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural modifications in related compounds significantly alter physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Biological Activity

8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione (commonly referred to as BDP) is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of xanthine derivatives, which are known for their pharmacological significance. This article aims to provide a comprehensive overview of the biological activity of BDP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

BDP has the following chemical formula: C23H25N5O2. Its molecular structure is characterized by a purine ring system substituted with various functional groups, which contribute to its biological activity.

BDP exhibits its biological effects primarily through interactions with various receptors and enzymes. Notably, it is believed to act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. The inhibition of PDE can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thereby enhancing signaling pathways associated with vasodilation and neurotransmission.

Table 1: Summary of Biological Activities

1. PDE Inhibition

BDP has been shown to inhibit various PDE enzymes, particularly PDE10A. This inhibition results in elevated intracellular levels of cyclic AMP (cAMP), which is associated with improved cognitive function and neuroprotection. For example, studies have demonstrated that BDP can significantly reduce hyperactivity in animal models induced by amphetamines, suggesting potential applications in treating attention deficit disorders .

2. Antimicrobial Activity

Research indicates that BDP possesses antimicrobial properties against several bacterial strains. The compound disrupts bacterial cell membranes, leading to cell lysis and death. This activity positions BDP as a potential candidate for developing new antibiotics .

3. Anticonvulsant Properties

BDP has been evaluated for its anticonvulsant effects in various animal models. It has been found to modulate GABA receptors, which are critical in managing seizure activities. By enhancing GABAergic transmission, BDP may provide therapeutic benefits for epilepsy patients .

4. Neuroprotective Effects

The compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. It has been suggested that BDP can mitigate damage caused by reactive oxygen species (ROS), thus protecting neurons from degeneration associated with neurodegenerative diseases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of BDP:

- Case Study 1 : A study on the effects of BDP in a rodent model of epilepsy showed significant reductions in seizure frequency when administered at specific doses over a four-week period .

- Case Study 2 : Clinical trials investigating the antimicrobial efficacy of BDP against resistant strains of bacteria demonstrated promising results, indicating that BDP could be developed into a novel antibiotic therapy .

Q & A

Q. What are the recommended synthesis and purification strategies for 8-Benzylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, with careful control of temperature and solvent polarity to avoid side products. For example, analogous purine derivatives are synthesized via regioselective alkylation at the N7 position, followed by benzylamine substitution at C8 . Purification often employs column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization using methanol or acetonitrile to achieve >95% purity .

Q. How can researchers characterize the molecular structure and confirm the integrity of this compound?

Structural confirmation requires a combination of techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., benzylamino at C8, phenylpropyl at N7) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (435.5 g/mol) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related purine derivatives .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies suggest degradation pathways are influenced by pH, light, and temperature. The compound is stable in anhydrous DMSO at -20°C for >6 months but degrades in aqueous solutions (pH <5 or >9) via hydrolysis of the purine-dione core. Accelerated stability testing under 40°C/75% RH for 4 weeks showed <5% degradation when protected from UV light .

Q. What preliminary assays are used to screen its biological activity?

Initial screening often includes:

- Enzyme Inhibition Assays : Testing against kinases or phosphodiesterases (e.g., cAMP-specific PDE4) at 1–100 µM concentrations .

- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with targets like adenosine receptors .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported binding affinities across studies?

Discrepancies often arise from assay conditions (e.g., buffer ionic strength, temperature) or protein isoform specificity. For example, conflicting PDE4 inhibition data may reflect differences in recombinant enzyme sources (human vs. murine). Standardization using reference inhibitors (e.g., rolipram for PDE4) and orthogonal assays (e.g., radioligand binding vs. enzymatic activity) is critical .

Q. What methodologies are used to study covalent interactions between this compound and cysteine-rich enzymes?

The chloroethyl or benzylidene hydrazine moieties in related purines enable covalent bonding with cysteine residues. Techniques include:

- LC-MS/MS : To identify adduct formation after tryptic digestion of enzyme complexes .

- Kinetic Analysis : Measuring time-dependent inhibition to distinguish covalent (irreversible) from non-covalent binding .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Strategies include:

- Prodrug Design : Esterification of hydroxyl groups to enhance bioavailability .

- Lipid Nanoparticle Encapsulation : To improve solubility and reduce hepatic first-pass metabolism .

- Metabolic Stability Assays : Using liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .

Q. What computational approaches predict its interaction with understudied targets (e.g., orphan GPCRs)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model binding to homology-built GPCR structures. QSAR models trained on purine analogs can prioritize targets for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.